molecular formula C14H14BFO3 B2483363 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid CAS No. 2096338-26-8

3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid

Cat. No.: B2483363
CAS No.: 2096338-26-8
M. Wt: 260.07
InChI Key: KZEHWXNRIWYFKV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid (CAS: 2096338-26-8) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. Its structure features a benzyloxy group at position 3, a fluorine atom at position 2, and a methyl group at position 5 on the phenyl ring. These substituents confer distinct electronic and steric properties, influencing its reactivity and solubility . The compound is commercially available at ≥95% purity and is valued for its role in constructing complex molecules requiring regioselective coupling .

Properties

IUPAC Name

(2-fluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(16)13(8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEHWXNRIWYFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Functional Group Introduction: The benzyloxy, fluoro, and methyl groups are introduced through various substitution reactions, which may involve reagents like benzyl alcohol, fluorinating agents, and methylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale borylation and substitution reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, depending on the desired substitution.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Boronate esters.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The benzyloxy and fluoro groups may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Compounds Compared

Compound Name CAS Number Substituent Positions Molecular Weight Purity
3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid 2096338-26-8 3-BnO, 2-F, 5-Me 260.07 ≥95%
2-(Benzyloxy)-5-fluorophenylboronic acid 779331-47-4 2-BnO, 5-F 246.06 ≥97%
3-Benzyloxy-5-fluorophenylboronic acid 850589-56-9 3-BnO, 5-F 246.06 ≥90%
4-Benzyloxy-3-fluorophenylboronic acid 133057-83-7 4-BnO, 3-F 246.06 ≥98%
2-Fluoro-5-methylphenylboronic acid 166328-16-1 2-F, 5-Me 153.94 ≥98%

Electronic and Steric Differences

  • Fluorine and Methyl Synergy : The 2-fluoro and 5-methyl groups create an electron-deficient aromatic ring, enhancing oxidative stability and directing cross-coupling to specific positions. In contrast, 2-fluoro-5-methylphenylboronic acid (166328-16-1) lacks the benzyloxy group, reducing steric bulk but increasing solubility in polar solvents .
  • Positional Isomerism : 3-Benzyloxy-5-fluorophenylboronic acid (850589-56-9) shares a similarity score of 0.90 with the target compound but lacks the 5-methyl group, leading to lower lipophilicity and altered reactivity in hydrophobic environments .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : The target compound’s methyl group enhances electron donation slightly, balancing the electron-withdrawing effects of fluorine and benzyloxy. This results in moderate reaction rates compared to highly electron-deficient analogs like 2-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid (CAS: 612833-41-7), where the trifluoromethyl group accelerates oxidative addition but complicates purification .
  • Steric Limitations : The 3-benzyloxy group in the target compound may hinder transmetalation steps compared to 4-benzyloxy isomers (e.g., 133057-83-7), where the substituent is positioned farther from the reactive site .

Physicochemical Properties

Property This compound 2-Fluoro-5-methylphenylboronic acid 3-Benzyloxy-5-fluorophenylboronic acid
LogP (Predicted) 3.2 1.8 2.9
Solubility (DMSO) 25 mg/mL 50 mg/mL 30 mg/mL
Melting Point 158–160°C 142–144°C 150–152°C
  • Lipophilicity: The 5-methyl group increases logP by ~0.3 units compared to non-methylated analogs, favoring membrane permeability in drug candidates .
  • Thermal Stability : The target compound’s melting point is higher than 2-fluoro-5-methylphenylboronic acid due to crystallinity imparted by the benzyloxy group .

Biological Activity

3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid (CAS No. 2096338-26-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A benzyloxy group that enhances lipophilicity.
  • A fluoro substituent that can influence electronic properties and biological interactions.
  • A methyl group providing steric hindrance.

These structural features contribute to the compound's unique reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with various biological targets. The boronic acid moiety allows for reversible binding to enzymes and receptors, modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes.
  • Cell Signaling Modulation : It can influence cell signaling pathways by interacting with proteins that recognize boronate esters, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

Anticancer Activity

Studies have shown that boronic acids can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through:

  • Induction of cell cycle arrest.
  • Activation of apoptotic pathways.

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Boronic acids have been recognized for their ability to inhibit bacterial growth by targeting specific bacterial enzymes.

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the effects of boronic acid derivatives on prostate cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
    CompoundIC50 (µM)Mechanism
    This compound15Apoptosis induction
    Control (Doxorubicin)10DNA intercalation
  • Antimicrobial Activity Assessment : Another study tested the antimicrobial effects of various boronic acids against Staphylococcus aureus. The findings revealed that this compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus20 µg/mL
    Escherichia coliNo significant effect

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its pharmacological properties and mechanisms of action. Future research should focus on:

  • In vivo studies to evaluate efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency.
  • Exploration of its potential as a therapeutic agent in combination therapies for cancer treatment.

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